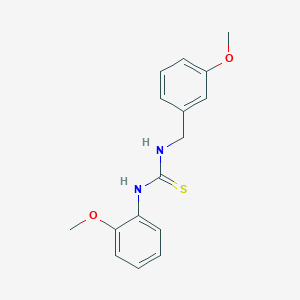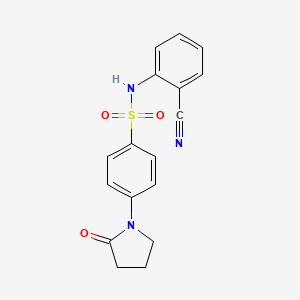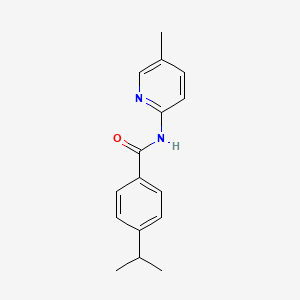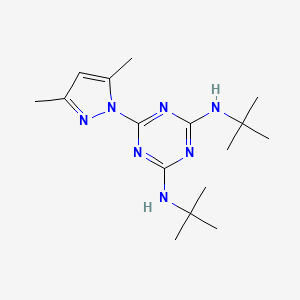
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, also known as MBMT, is a chemical compound with potential applications in scientific research. It is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its potential as a selective and potent anticancer agent. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis of N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis of N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea and improve its availability for research purposes.
Conclusion
In conclusion, N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, or N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea, is a chemical compound with potential applications in scientific research. It has been studied for its potential as an anticancer, antibacterial, and antifungal agent, and has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea.
Synthesemethoden
The synthesis of N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea involves the reaction of 3-methoxybenzylamine with 2-methoxyphenyl isothiocyanate. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)thiourea has also been investigated for its potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-13-7-5-6-12(10-13)11-17-16(21)18-14-8-3-4-9-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJAWMZULKBEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)







![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)
![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)